molecular formula C7H10N2 B051297 2-Amino-3,4-dimethylpyridine CAS No. 823-39-2

2-Amino-3,4-dimethylpyridine

Cat. No. B051297
CAS RN: 823-39-2
M. Wt: 122.17 g/mol
InChI Key: GJHFAHVMZHRUFR-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethylpyridine is a chemical compound of significant interest in various fields of chemistry, including organic synthesis, pharmaceutical research, and material science. Its structural uniqueness lies in the presence of amino and methyl groups attached to a pyridine ring, which influences its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of 2-amino-4,6-dimethylpyridinium derivatives involves a strategic combination of raw materials such as guanidine nitrate, acetylacetone, and sodium carbonate in water as the reaction medium. This process is optimized by controlling the molar ratios of reactants, reaction time, and temperature to achieve high yields of the target compound, with a notable yield of 88.64% under optimal conditions (Qi Yon, 2013).

Scientific Research Applications

1. Flow Synthesis of 2-Methylpyridines

  • Summary of Application: This research involved the synthesis of simple 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
  • Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were obtained in very good yields that were suitable for further use without additional work-up or purification .
  • Results or Outcomes: This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

2. Electronic, Nano-Dielectric, Mass and Fluorescence Spectral Characterizations

  • Summary of Application: The 2-amino 4-methyl pyridinium fumarate—AMPF crystals were grown for use in opto-electronics and electronic displays .
  • Methods of Application: The AMPF crystals were grown by the traditional slow evaporation solution growth method . Single XRD data reveal that the AMPF crystalline specimen is monoclinic in nature .
  • Results or Outcomes: The optical study represents the UV cut-off wavelength as 255 nm; after 320 nm, the absorbance value is nearly nullified and is the expected property for good non-linear optical (NLO) specimen . The fluorescence emission wavelength is 396 nm with a band gap of 3.1313 eV for violet emission and for value of excitation at 294 nm .

3. Drug Discovery

  • Summary of Application: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
  • Methods of Application: 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
  • Results or Outcomes: The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

4. Synthesis of (2-pyridyl)-trimethylammonium trifluoromethanesulfonate

  • Summary of Application: 2-(Dimethylamino)pyridine in toluene at room temperature in the presence of 1.1 equivalent of methyl trifluoromethanesulfonate forms (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt .
  • Methods of Application: The reaction is carried out at room temperature .
  • Results or Outcomes: The product is a salt that can be used in further chemical reactions .

5. Synthesis of Biological Molecules

  • Summary of Application: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used by many pharmaceutical companies across the globe to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
  • Methods of Application: 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
  • Results or Outcomes: The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

6. Reaction Mechanism of 2-Amino-4,6-Dimethylpyrimidine

  • Summary of Application: 2-Amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .
  • Methods of Application: The reaction mechanism involves the deprotonation of 2-amino-4,6-dimethylpyrimidine, which then acts as a nucleophile .
  • Results or Outcomes: The reaction mechanism is still under study and there is no resource in literature about this reaction .

Safety And Hazards

“2-Amino-3,4-dimethylpyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Aminopyridines have been extensively studied in the last few decades due to their interesting biological activities . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential . The significance of this study is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

3,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHFAHVMZHRUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451562
Record name 2-Amino-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4-dimethylpyridine

CAS RN

823-39-2
Record name 2-Amino-3,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Morisawa, M Kataoka, T Sakamoto… - Journal of Medicinal …, 1978 - ACS Publications
A number of methyl-2-and-3-nitropyridinecarboxamides have been synthesized. It has been established that the presence of atleast one hydrogen atom, adjacent to the N02 function, is …
Number of citations: 13 pubs.acs.org
WO Siegl - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
A variety of novel chelating 1,3‐bis(2′‐pyridylimino)isoindoline ligands were prepared and characterized including ligands substituted on both the pyridyl and isoindoline ring systems. …
Number of citations: 77 onlinelibrary.wiley.com
G Thyagarajan, EL May - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
Pentazoeine, phenazocine and related analgetic 6, 7-benzomorphans are generally synthesized by intramole-eular eyclization of appropriately substituted l, 2, 5, l'l-tetrahydropyridines (…
Number of citations: 14 onlinelibrary.wiley.com
CK Mcgill, A Rappa - Advances in heterocyclic chemistry, 1988 - Elsevier
Publisher Summary The Chichibabin reaction may be defined as the nucleophilic displacement by an amino group of a hydride ion attache3 to a ring carbon of an aromatic nitrogen …
Number of citations: 127 www.sciencedirect.com
DLEE COMINS - 1977 - search.proquest.com
University Microfilms International Page 1 INFO RM ATIO N TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 5 search.proquest.com
A Straub - Synthetic communications, 1993 - Taylor & Francis
2-(1,3-Dioxan-2-yl)-3-methyl-4- and 2-chloro-3,4-dimethyl-5-pivaloylaminopyridines were prepared and converted to 1,6- and 1,7-naphthyridines via regioselective lithiation of the ortho-…
Number of citations: 11 www.tandfonline.com
AC Reis - 2019 - search.proquest.com
Sulfonamides were the first fully synthetic antibiotics successfully applied to therapy. The intensive and sometimes imprudent use of these antimicrobials has made them ubiquitous …
Number of citations: 4 search.proquest.com

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